molecular formula C5H2Cl2IN B1313218 2,4-Dichloro-3-iodopyridine CAS No. 343781-36-2

2,4-Dichloro-3-iodopyridine

Cat. No.: B1313218
CAS No.: 343781-36-2
M. Wt: 273.88 g/mol
InChI Key: OKXJLNYZTJLVJZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2Cl2IN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 2,4-dichloropyridine. The reaction typically involves the use of a strong base such as n-butyllithium, followed by the addition of iodine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is then quenched with a suitable reagent such as ammonium chloride and purified through column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure maximum conversion and purity, and the product is typically isolated through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-3-iodopyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of biaryl compounds through cross-coupling reactions.

    Biology: Serves as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-iodopyridine depends on its application In cross-coupling reactions, the iodine atom is typically activated by a palladium or nickel catalyst, facilitating the formation of a new carbon-carbon bondThe compound’s reactivity is largely due to the electron-withdrawing effects of the chlorine and iodine atoms, which make the pyridine ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    2,3-Dichloro-4-iodopyridine: Similar structure but with chlorine atoms at positions 2 and 3 and iodine at position 4.

    2,4-Dichloro-5-iodopyridine: Chlorine atoms at positions 2 and 4 and iodine at position 5.

    2,4-Dichloro-3-bromopyridine: Bromine atom instead of iodine at position 3.

Uniqueness: 2,4-Dichloro-3-iodopyridine is unique due to the specific positioning of the chlorine and iodine atoms, which imparts distinct reactivity patterns. The presence of both chlorine and iodine allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,4-dichloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXJLNYZTJLVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442859
Record name 2,4-Dichloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343781-36-2
Record name 2,4-Dichloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 343781-36-2
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Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyridine (5.2 g, 35.137 mmol) and diisopropylamine (3.911 g, 38.651 mmol) in dry THF (40 ml) cooled at −78° C. under a nitrogen atmosphere, was added n-butyllithium (24.157 ml, 38.651 mmol, 1.6 M in hexanes) dropwise. The resulting reaction mixture was stirred at −78° C. for 45 min. and then a solution of iodine (9.81 g, 38.651 mmol) in dry THF (20 ml) was added dropwise. The mixture was stirred at −78° C. for 1 h., allowed to warm to r.t., diluted with EtOAc and quenched with NH4Cl (aqueous sat. solution) and Na2S2O3 (aqueous sat. solution). The organic layer was separated, washed with NaHCO3 (aqueous sat. solution), dried (Na2SO4) and concentrated in vacuo. The crude product was purified by column chromatography (silica gel; Heptane/DCM up to 20% as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D24 (7.8 g, 81%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.911 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24.157 mL
Type
reactant
Reaction Step Two
Quantity
9.81 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyridine (5.2 g, 35.14 mmol) and DIPEA (3.91 g, 38.65 mmol) in dry THF (40 mL) cooled at −78° C. under a nitrogen atmosphere, was added n-butyllithium (24.16 mL, 38.65 mmol, 1.6 M in hexanes) dropwise. The resulting reaction mixture was stirred at −78° C. for 45 min. and then a solution of iodine (9.81 g, 38.651 mmol) in dry THF (20 mL) was added dropwise. The mixture was stirred at −78° C. for 1 h., allowed to warm to r.t., diluted with EtOAc and quenched with NH4Cl (aqueous sat. solution) and Na2S2O3 (aqueous sat. solution). The organic layer was separated, washed with NaHCO3 (aqueous sat. solution), dried (Na2SO4) and concentrated in vacuo. The crude product was purified by column chromatography (silica gel; DCM in heptane 0/100 to 20/80). The desired fractions were collected and concentrated in vacuo to yield intermediate compound I-7 (7.8 g, 81%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.91 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24.16 mL
Type
reactant
Reaction Step Two
Quantity
9.81 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-3-iodopyridine
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Reactant of Route 6
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